molecular formula C20H28N2 B6057355 N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine

Cat. No.: B6057355
M. Wt: 296.4 g/mol
InChI Key: PMBVPHIJMRKFEM-UHFFFAOYSA-N
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Description

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine is a complex organic compound with a unique structure that combines a naphthalene ring with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of N-methyl-1-naphthalenemethylamine with 1-bromopropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene ring is substituted with different functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Naphthalene derivatives

    Reduction: Hydrogenated naphthalene compounds

    Substitution: Functionalized naphthalene derivatives

Scientific Research Applications

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthalenemethylamine
  • N-methyl-1-naphthalenemethanamine
  • N-methyl-1-naphthylmethylamine

Uniqueness

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine is unique due to its combination of a naphthalene ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-3-13-22-14-11-19(12-15-22)21(2)16-18-9-6-8-17-7-4-5-10-20(17)18/h4-10,19H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBVPHIJMRKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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